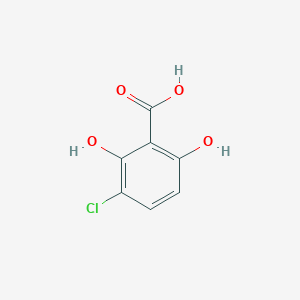

3-Chloro-2,6-dihydroxybenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The practical synthesis of derivatives similar to 3-Chloro-2,6-dihydroxybenzoic acid, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves several steps including nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield. The structural determination of synthesized compounds is usually carried out using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, indicating a method that could be adapted for 3-Chloro-2,6-dihydroxybenzoic acid (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Chloro-2,6-dihydroxybenzoic acid, such as 2-chloro-3-phenylbenzoic acid, has been elucidated using techniques like single crystal X-ray diffraction, revealing how steric interactions and supramolecular synthons affect molecular conformation (Boyarskiy et al., 2009).

Chemical Reactions and Properties

The electrochemical behavior and reactions of dihydroxybenzoic acid derivatives involve processes like electro-decarboxylation, leading to the formation of benzofuran derivatives. These reactions provide insight into the electrochemical properties and potential synthetic routes for related compounds (Moghaddam et al., 2006).

Physical Properties Analysis

While specific studies on 3-Chloro-2,6-dihydroxybenzoic acid are not provided, the physical properties of benzoic acid derivatives can be deduced from related compounds. The crystal and molecular structure analyses, such as those conducted for 2,6-dihydroxybenzoic acid, help understand the physical properties like crystalline structure, hydrogen bonding, and packing in the solid state (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

Chemical properties of 3-Chloro-2,6-dihydroxybenzoic acid can be inferred from studies on similar molecules, such as the electrochemical synthesis and characterization of dihydroxybenzoic acid derivatives, illustrating the chemical behavior and potential interactions of such compounds (Moghaddam et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates : A new synthetic strategy has been developed for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial 3-quinolinecarboxylic acid drugs, improving yield and reaction conditions (Zhang et al., 2020).

Electrochemical Synthesis : Electrochemical oxidation of dihydroxybenzoic acids, including variants similar to 3-Chloro-2,6-dihydroxybenzoic acid, has been used for synthesizing new chemical compounds, such as benzofuro[2,3-d]pyrimidine derivatives (Nematollahi & Goodarzi, 2002).

Biomass and Environmental Studies : Research has shown that 2,6-dihydroxybenzoic acid initially inhibits peptone biodegradation, but continued exposure leads to microbial acclimation, suggesting a role in environmental bioprocessing (Orhon et al., 2010).

Photodecomposition Studies : Chlorobenzoic acids, like 3-Chloro-2,6-dihydroxybenzoic acid, have been studied under ultraviolet irradiation, leading to the formation of hydroxybenzoic acids and benzoic acid, which is significant for understanding environmental degradation processes (Crosby & Leitis, 1969).

Inhibitor Studies in Corrosion : 3-Hydroxybenzoic acid, structurally related to 3-Chloro-2,6-dihydroxybenzoic acid, has been investigated as a corrosion inhibitor for stainless steel in environmentally friendly pickling solutions (Narváez, Cano, & Bastidas, 2005).

Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structure of 2,6-dihydroxybenzoic acid, a compound closely related to 3-Chloro-2,6-dihydroxybenzoic acid, have revealed insights into the structural aspects of polycyclic aromatic compounds (MacGillivray & Zaworotko, 1994).

Antimicrobial and Cytotoxic Activity : Hydroxybenzoic acids, including 3-Chloro-2,6-dihydroxybenzoic acid, have been explored for their antimicrobial activity and cytotoxic effects in various cell lines, underlining their potential in pharmaceutical applications (Kalinowska et al., 2021).

Gamma Irradiation in Effluent Treatment : The degradation of chloro-hydroxybenzoic acids in treated effluent by gamma irradiation has been researched, showcasing the potential for environmental remediation techniques (Chu & Wang, 2016).

Metabolic Studies in Microbiology : Pseudomonas species can metabolize 3-chlorobenzoic acid to hydroxybenzoic acids, indicating a role in bioremediation and environmental microbiology (Johnston, Briggs, & Alexander, 1972).

Zukünftige Richtungen

Future research could focus on the synthesis and applications of 3-Chloro-2,6-dihydroxybenzoic acid. For instance, it could be used as a fragment for the synthesis of small molecules and materials . Additionally, its potential role in enzymatic reactions and interactions with other compounds could be explored .

Eigenschaften

IUPAC Name |

3-chloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFVWJTKIEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394690 | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,6-dihydroxybenzoic acid | |

CAS RN |

26754-77-8 | |

| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

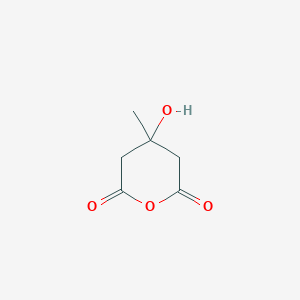

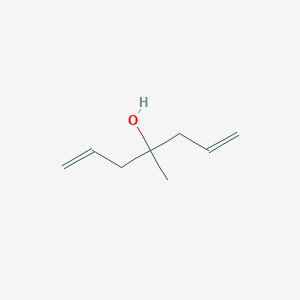

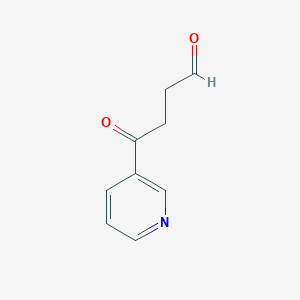

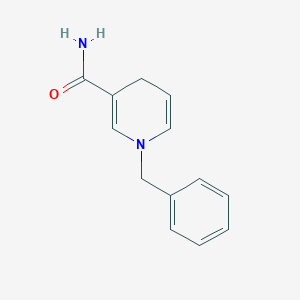

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

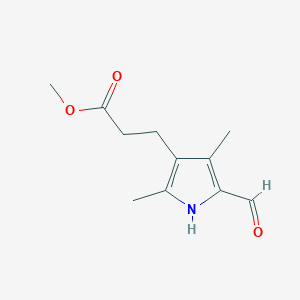

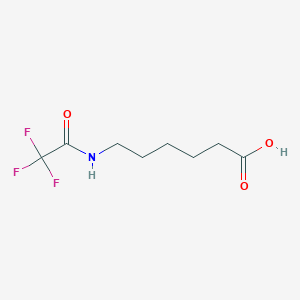

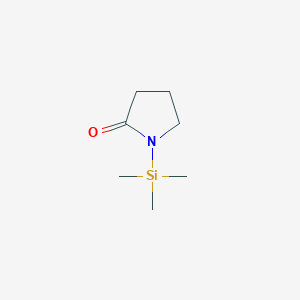

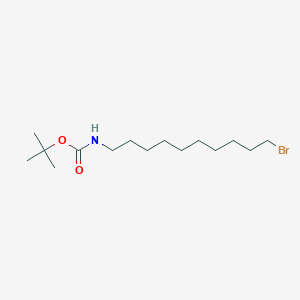

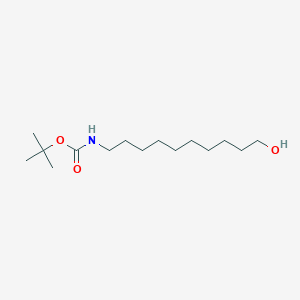

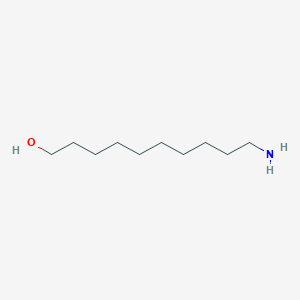

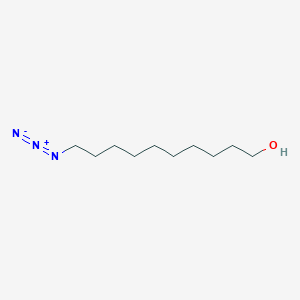

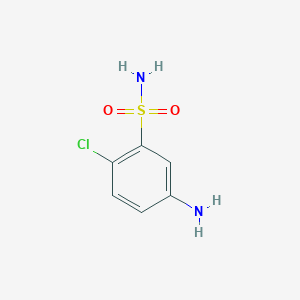

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.